molecular formula C10H22ClNO2 B1426052 (s)-Tert-butyl 2-amino-3,3-dimethylbutanoate hydrochloride CAS No. 119483-45-3

(s)-Tert-butyl 2-amino-3,3-dimethylbutanoate hydrochloride

Cat. No. B1426052
M. Wt: 223.74 g/mol
InChI Key: OOJKHARXMDMOCG-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(s)-Tert-butyl 2-amino-3,3-dimethylbutanoate hydrochloride” is an organic chemical compound widely used in scientific research. It is also known as tert-leucine hydrochloride. It is a white to off-white solid with a molecular weight of 223.74 .


Molecular Structure Analysis

The molecular formula of “(s)-Tert-butyl 2-amino-3,3-dimethylbutanoate hydrochloride” is C10H22ClNO2 . The InChI code is 1S/C10H21NO2.ClH/c1-9(2,3)7(11)8(12)13-10(4,5)6;/h7H,11H2,1-6H3;1H/t7-;/m1./s1 .


Physical And Chemical Properties Analysis

“(s)-Tert-butyl 2-amino-3,3-dimethylbutanoate hydrochloride” is a white to off-white solid . It should be stored at room temperature .

Scientific Research Applications

  • Methyl 2-amino-3,3-dimethylbutanoate hydrochloride : This compound has a molecular weight of 181.66 and is also used in various areas of research. Again, specific applications, methods of use, and outcomes are not readily available .

These compounds might be used in the synthesis of other compounds, as reagents in chemical reactions, or as part of experimental procedures in various fields of research .

  • Methyl 2-amino-3,3-dimethylbutanoate hydrochloride : This compound has a molecular weight of 181.66 and is also used in various areas of research. Again, specific applications, methods of use, and outcomes are not readily available .

These compounds might be used in the synthesis of other compounds, as reagents in chemical reactions, or as part of experimental procedures in various fields of research .

Safety And Hazards

The compound has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

tert-butyl (2S)-2-amino-3,3-dimethylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2.ClH/c1-9(2,3)7(11)8(12)13-10(4,5)6;/h7H,11H2,1-6H3;1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJKHARXMDMOCG-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(s)-Tert-butyl 2-amino-3,3-dimethylbutanoate hydrochloride

CAS RN

119483-45-3
Record name tert-butyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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